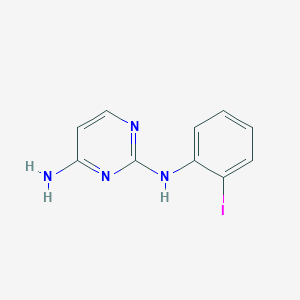

N2-(2-Iodophenyl)pyrimidine-2,4-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N2-(2-ヨードフェニル)ピリミジン-2,4-ジアミンは、科学研究のさまざまな分野で潜在的な用途が知られている化学化合物です。この化合物は、2位と4位に2つのアミノ基を持つピリミジン環にさらに結合したフェニル基にヨウ素原子が結合していることを特徴としています。N2-(2-ヨードフェニル)ピリミジン-2,4-ジアミンのユニークな構造は、より複雑な分子の合成における貴重な構成要素となっています。

準備方法

合成経路と反応条件

N2-(2-ヨードフェニル)ピリミジン-2,4-ジアミンの合成は、通常、特定の条件下での2-ヨードアニリンとピリミジン-2,4-ジアミンの反応を含みます。 一般的な方法の1つは、パラジウム触媒クロスカップリング反応(鈴木・宮浦カップリングなど)の使用が含まれ、ここで2-ヨードアニリンはパラジウム触媒と塩基の存在下でピリミジン-2,4-ジアミンのボロン酸誘導体と反応します 。反応は通常、テトラヒドロフランやジメチルホルムアミドなどの有機溶媒中で高温で行われます。

工業生産方法

N2-(2-ヨードフェニル)ピリミジン-2,4-ジアミンの工業生産には、上記のような同様の合成経路を使用した大規模なバッチ反応が含まれる場合があります。プロセス最適化は、危険な試薬や溶媒の使用を最小限に抑えながら、収率と純度を最大化することに重点が置かれます。 連続フロー反応器や自動合成プラットフォームは、効率とスケーラビリティを向上させるためにしばしば使用されます .

化学反応の分析

反応の種類

N2-(2-ヨードフェニル)ピリミジン-2,4-ジアミンは、次のようなさまざまな種類の化学反応を起こします。

置換反応: ヨウ素原子は、求核置換反応によって他の置換基に置き換えることができます。

酸化と還元反応: アミノ基は酸化と還元反応に関与し、さまざまな誘導体の形成につながります。

カップリング反応: この化合物は、より複雑な構造を形成するために他の芳香族化合物とカップリング反応を起こすことができます。

一般的な試薬と条件

置換反応: 一般的な試薬には、アミン、チオール、アルコキシドなどの求核試薬が含まれます。反応は通常、ジメチルスルホキシドやアセトニトリルなどの極性溶媒中で行われます。

酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤が酸性または塩基性条件下で使用されます。

還元反応: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が無水条件下で使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、置換ピリミジン誘導体、元の化合物の酸化または還元形態、および特定の反応条件に応じてさまざまなカップリング生成物が含まれます .

科学研究の用途

N2-(2-ヨードフェニル)ピリミジン-2,4-ジアミンは、科学研究で幅広い用途があります。

化学: より複雑な有機分子や複素環式化合物の合成のための構成要素として役立ちます。

生物学: この化合物は、生体高分子と相互作用する能力のために、酵素阻害剤や受容体リガンドの研究に使用されています。

医学: 研究では、特にがん治療の分野における医薬品開発のための前駆体としての可能性が探求されています。

科学的研究の応用

N2-(2-Iodophenyl)pyrimidine-2,4-diamine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Medicine: Research has explored its potential as a precursor for the development of pharmaceutical agents, particularly in the field of cancer therapy.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

作用機序

N2-(2-ヨードフェニル)ピリミジン-2,4-ジアミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物は、活性部位に結合することにより、特定の酵素の活性を阻害し、基質へのアクセスを遮断することができます。 さらに、構造的構成に応じて、アゴニストまたはアンタゴニストとして作用することにより、受容体活性を調節することができます 。これらの相互作用に関与する経路は、しばしば分子ドッキングと生化学的アッセイを使用して研究されます。

類似化合物の比較

類似化合物

N2,N4-ジフェニルピリミジン-2,4-ジアミン: サイクリン依存性キナーゼ(CDK)に対する強力な阻害活性で知られています。

N4-アルキル-N2-フェニル-ピロロ[3,2-d]ピリミジン-2,4-ジアミン: 強力な抗腫瘍活性を示し、がん研究で使用されています.

独自性

N2-(2-ヨードフェニル)ピリミジン-2,4-ジアミンは、独特の電子および立体特性を付与するヨウ素原子の存在により、ユニークです。この独自性は、生体標的との特定の相互作用を可能にし、多様な中間体としての合成化学におけるその有用性を高めます。

類似化合物との比較

Similar Compounds

N2,N4-Diphenylpyrimidine-2,4-diamine: Known for its potent inhibitory activity against cyclin-dependent kinases (CDKs).

N4-Alkyl-N2-Phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Exhibits strong antitumor activity and is used in cancer research.

Uniqueness

N2-(2-Iodophenyl)pyrimidine-2,4-diamine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and enhances its utility in synthetic chemistry as a versatile intermediate.

生物活性

N2-(2-Iodophenyl)pyrimidine-2,4-diamine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of pyrimidine derivatives known for their diverse biological properties. The synthesis typically involves the reaction of 2,4-diaminopyrimidine with an appropriate iodinated phenyl compound. The presence of the iodine atom is believed to enhance the compound's interaction with biological targets.

The primary biological targets for pyrimidine derivatives like this compound include:

- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Inhibition of DHFR leads to reduced levels of tetrahydrofolate, impairing nucleotide synthesis and ultimately resulting in cell death in rapidly dividing cells, such as cancer cells .

- Kinases : Many pyrimidine derivatives exhibit kinase inhibitory activity. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can affect various cellular processes including cell growth and division .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been shown to induce cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 0.09 ± 0.0085 | |

| A549 | 0.03 ± 0.0056 | |

| Colo-205 | 0.01 ± 0.074 | |

| A2780 | 0.12 ± 0.064 |

The compound's ability to inhibit DHFR is particularly relevant in the context of cancer therapy, as it disrupts the metabolic pathways necessary for tumor growth.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies indicate that it possesses inhibitory effects against Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentrations (MIC) have been determined through bioassays:

This antimicrobial potential suggests applications in treating infections caused by resistant strains.

Case Studies

- Anticancer Efficacy :

- Antimicrobial Screening :

特性

分子式 |

C10H9IN4 |

|---|---|

分子量 |

312.11 g/mol |

IUPAC名 |

2-N-(2-iodophenyl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C10H9IN4/c11-7-3-1-2-4-8(7)14-10-13-6-5-9(12)15-10/h1-6H,(H3,12,13,14,15) |

InChIキー |

BFMGPJIFQVEOAR-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)NC2=NC=CC(=N2)N)I |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。